![molecular formula C12H20ClNO2 B1458072 1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride CAS No. 1864051-76-2](/img/structure/B1458072.png)
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride
Overview
Description
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride, also known as 1-DMB, is a chemical compound found in a variety of products, including pharmaceuticals and cosmetics. It is a synthetic derivative of an alkaloid found in the bark of certain trees. 1-DMB is an important intermediate in the synthesis of a variety of compounds, including some drugs. It is also used in laboratory experiments to study the effects of various compounds on cells and other biological systems.
Scientific Research Applications
Chemical Synthesis and Characterization
Test Purchase and Synthesis of bk-2C-B : This study focuses on the identification and synthesis of bk-2C-B, a cathinone analogue of 2C-B, suggesting potential psychoactive effects. The research demonstrates comprehensive analytical techniques for confirming the substance's identity and discusses the synthetic route using the Delépine reaction, highlighting the substance's formation as a hydrochloride and hydrobromide salt mixture through specific synthetic pathways (Power et al., 2015).
Novel Chiral Auxiliary in Synthesis : This work introduces a new chiral auxiliary, 1-(2,5-dimethoxyphenyl)ethylamine, for the diastereoselective alkylation of aldimines. The auxiliary's utility in synthesis and the ability to obtain pure enantiomers through specific reactions is discussed, demonstrating its application in synthesizing complex organic molecules (Kohara et al., 1999).
Synthesis and Bioassay Integration : This study showcases the coupling of core amino compounds with carboxylic acids to form a minilibrary of compounds, examining their cytotoxic effects against specific cell lines. The research integrates solution-phase synthesis with in-situ cellular bioassays, offering a streamlined approach to screening potential bioactive compounds (Chiang et al., 2009).
Potential Bioactivity
Development of Chiral Palladacycle : The synthesis of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions are explored. This research highlights the compound's potential as a catalyst in producing enantiomerically pure substances, contributing to the field of asymmetric synthesis and potentially impacting pharmaceutical manufacturing (Yap et al., 2014).
Conformational Analysis of Amino Propanol Derivatives : This study presents the crystal structures of several 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into their conformations in different environments. Such structural elucidations are crucial for understanding the interactions and potential bioactivity of similar compounds (Nitek et al., 2020).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOMUNNVRKXKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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